N-(2,5-dimethylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide
Descripción
The compound N-(2,5-dimethylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide features a complex heterocyclic framework comprising a fused [1,4]dioxino[2,3-g]quinolin core. This core integrates a dioxane ring with a quinoline scaffold, modified at the 6-position by an acetamide group substituted with a 2,5-dimethylphenyl moiety. Additionally, the 8-position of the quinolin ring is functionalized with a [(4-methylphenyl)amino]methyl group.
Key structural elements influencing its properties include:
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4/c1-18-5-8-23(9-6-18)30-16-22-13-21-14-26-27(36-11-10-35-26)15-25(21)32(29(22)34)17-28(33)31-24-12-19(2)4-7-20(24)3/h4-9,12-15,30H,10-11,16-17H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDNGQOADRPDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=C(C=CC(=C5)C)C)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2,5-dimethylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide (CAS#: 72906-37-7) is a complex organic compound with potential biological activities that warrant detailed exploration. This article summarizes the available research findings on its biological activity, including antimicrobial properties and potential therapeutic applications.
- Molecular Formula : C30H26N2O5S
- Molecular Weight : 526.603 g/mol
- LogP : 6.801 (indicating high lipophilicity)
Antimicrobial Activity
Recent studies have indicated that derivatives of quinoline and dioxin compounds exhibit significant antimicrobial properties. The compound has been synthesized and characterized for its biological activity against various pathogens.
Case Studies
-
Antibacterial Activity :
- A study evaluated a series of quinoline derivatives for their antibacterial efficacy against Xanthomonas oryzae and Xanthomonas axonopodis. The results showed that certain derivatives exhibited potent inhibition compared to standard antibiotics .
- The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity and function.
- Antifungal Activity :
The mechanism by which N-(2,5-dimethylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide exerts its biological effects may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in bacterial metabolism.
- Interaction with DNA/RNA : The quinoline moiety may intercalate into nucleic acids, affecting replication and transcription processes.
Research Findings Summary
Comparación Con Compuestos Similares
Quinoline vs. Dioxinoquinoline Derivatives
- Compound 9b (N-(3,5-dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide): Shares the acetamide-linked aryl group (3,5-dimethylphenyl) but lacks the dioxane ring. Instead, it features a methoxy-substituted quinolin-4-ol core. This structural simplification reduces molecular weight (MW 337.6 vs. ~500 for the target compound) and may alter solubility and binding kinetics .
- Compound 9c (2-(7-Chloro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide): Replaces the methoxy group with a chloro substituent, demonstrating how halogenation can enhance cytotoxicity in some cancer models .
Quinoxaline Derivatives
- Compound 4a (N-(2,3-diphenylquinoxalin-6-yl)acetamide): Features a quinoxaline core instead of quinoline, with a thio-linked pyrimidinyl group.
Substituent Effects
Aryl vs. Alkyl Acetamide Groups
- Compounds 3h–i and 4a–d (): These derivatives bear long alkyl chains (e.g., tetradecanamide, hexadecanamide) instead of aryl groups. They exhibit high melting points (>250°C) due to strong van der Waals interactions, contrasting with the target compound’s likely lower melting point (unreported) due to bulky, less ordered aryl substituents .
Amino vs. Hydroxyl/Methoxy Groups
- This difference could modulate interactions with enzymatic active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
